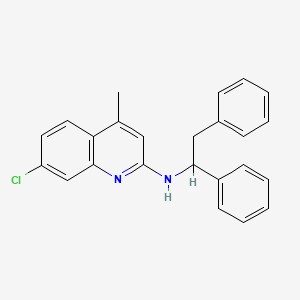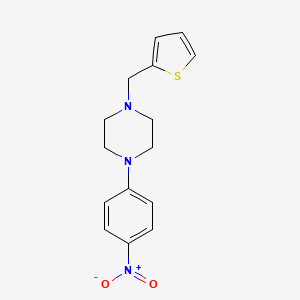![molecular formula C17H19BrCl2NO3P B4891428 diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)
diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate
Übersicht
Beschreibung
Diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate, commonly known as CR8, is a compound that has gained attention in recent years due to its potential applications in scientific research. CR8 is a phosphonate ester that belongs to the family of CR compounds, which are known for their ability to inhibit cyclin-dependent kinases (CDKs).
Wirkmechanismus
The mechanism of action of CR8 involves its ability to inhibit diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate. diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate are involved in the regulation of the cell cycle, and their dysregulation can lead to uncontrolled cell growth and cancer. By inhibiting diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate, CR8 can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
CR8 has been shown to have a variety of biochemical and physiological effects. In addition to its CDK inhibitory properties, the compound has been shown to have anti-inflammatory and neuroprotective effects. CR8 has also been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of glycogen synthesis and has been implicated in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CR8 for lab experiments is its specificity for diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate. The compound has been shown to selectively inhibit diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate without affecting other kinases, making it a useful tool for studying the role of diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate in cellular processes.
However, one limitation of CR8 is its relatively low potency. The compound has an IC50 value of around 10 μM for CDK inhibition, which is higher than other CDK inhibitors such as roscovitine and flavopiridol. This may limit its usefulness in certain experiments where high potency is required.
Zukünftige Richtungen
There are several future directions for the study of CR8. One area of interest is the development of more potent CDK inhibitors based on the structure of CR8. Another area of interest is the study of the compound's anti-inflammatory and neuroprotective effects in more detail, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
In addition, the use of CR8 as a tool for studying the role of diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate in cellular processes is an area of ongoing research. The compound's selectivity for diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate makes it a useful tool for studying the specific functions of these kinases in different cellular processes.
Conclusion:
In conclusion, CR8 is a compound with potential applications in scientific research. Its ability to selectively inhibit diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate makes it a promising candidate for cancer therapy, while its anti-inflammatory and neuroprotective effects make it a potential treatment for neurodegenerative diseases. Despite its limitations, CR8 remains a useful tool for studying the role of diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate in cellular processes, and ongoing research will continue to explore its potential applications.
Wissenschaftliche Forschungsanwendungen
CR8 has been extensively studied for its potential applications in scientific research. One of the main applications of CR8 is as a CDK inhibitor. diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate are a family of proteins that regulate the cell cycle, and their dysregulation is often associated with cancer. CR8 has been shown to inhibit CDK1, CDK2, CDK5, and CDK7, making it a promising candidate for cancer therapy.
In addition to its CDK inhibitory properties, CR8 has also been shown to have anti-inflammatory and neuroprotective effects. The compound has been studied in models of Alzheimer's disease and has been shown to improve cognitive function and reduce amyloid beta levels.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)-diethoxyphosphorylmethyl]-3,5-dichloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrCl2NO3P/c1-3-23-25(22,24-4-2)17(12-5-7-13(18)8-6-12)21-16-10-14(19)9-15(20)11-16/h5-11,17,21H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVONAMLDKJZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC(=CC(=C2)Cl)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrCl2NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl]phosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4891365.png)
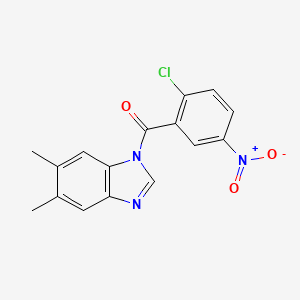
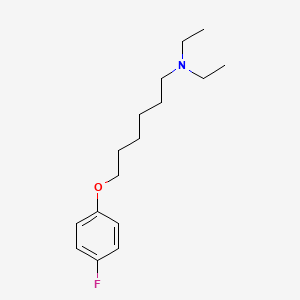
![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)
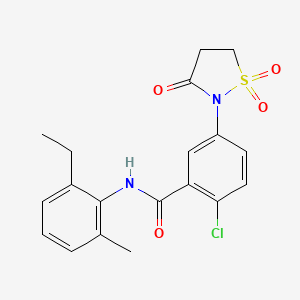
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4891419.png)
![2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4891436.png)
![2-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891443.png)
![5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891447.png)
